

Application Note: Validated HPLC Assay for Levalbuterol Tartrate

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Compound of Interest

Compound Name: *Levalbuterol Tartrate*

Cat. No.: *B1245021*

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Introduction

Levalbuterol Tartrate, the (R)-enantiomer of albuterol, is a short-acting β_2 -adrenergic receptor agonist used for the treatment of bronchospasm in patients with reversible obstructive airway disease.^{[1][2][3]} Accurate and reliable analytical methods are crucial for the quality control of **Levalbuterol Tartrate** in pharmaceutical formulations. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Levalbuterol Tartrate**. The method validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.^{[4][5][6]}

Analytical Method

The assay of **Levalbuterol Tartrate** was performed using a reversed-phase HPLC method with UV detection. The chromatographic conditions are summarized in the table below.

Parameter	Condition
Instrument	HPLC system with UV-Vis Detector
Column	C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase	Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	276 nm
Run Time	10 minutes

Method Validation Summary

The developed HPLC method was validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. The results demonstrate that the method is accurate, precise, and reliable for the intended application.

Experimental Protocols

Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of **Levalbuterol Tartrate** Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 150 µg/mL.
- Sample Preparation: For a typical dosage form (e.g., inhalation solution), accurately transfer a volume equivalent to a specified amount of **Levalbuterol Tartrate** into a volumetric flask

and dilute with the mobile phase to a final concentration within the linear range of the method.

System Suitability

Before starting the validation experiments, the suitability of the chromatographic system was evaluated by injecting the standard solution (e.g., 100 µg/mL) six times. The acceptance criteria are provided in the table below.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
% RSD of Peak Area	≤ 2.0%

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a standard solution of **Levalbuterol Tartrate**.

Protocol:

- Inject the blank, placebo, and standard solution into the HPLC system.
- Record the chromatograms.
- Assess for any interference from the blank or placebo at the retention time of **Levalbuterol Tartrate**.

Acceptance Criteria: No significant peaks should be observed at the retention time of **Levalbuterol Tartrate** in the chromatograms of the blank and placebo solutions.

Linearity and Range

The linearity of the method was determined by analyzing a series of at least five concentrations of **Levalbuterol Tartrate** over the range of 50% to 150% of the target assay concentration.

Protocol:

- Prepare a series of calibration standards from the stock solution (e.g., 50, 75, 100, 125, 150 $\mu\text{g/mL}$).
- Inject each concentration in triplicate.
- Construct a calibration curve by plotting the mean peak area against the concentration.
- Determine the correlation coefficient (r^2), y-intercept, and slope of the regression line.

Acceptance Criteria:

- Correlation Coefficient (r^2): ≥ 0.999
- Y-intercept: Should be minimal.

Concentration ($\mu\text{g/mL}$)	Mean Peak Area
50	[Data]
75	[Data]
100	[Data]
125	[Data]
150	[Data]
r^2	[Value]

Accuracy

The accuracy of the method was determined by the recovery of known amounts of **Levalbuterol Tartrate** spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Protocol:

- Prepare placebo solutions spiked with **Levalbuterol Tartrate** at three different concentration levels.
- Prepare each concentration level in triplicate.
- Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked Level	Theoretical Conc. ($\mu\text{g/mL}$)	Measured Conc. ($\mu\text{g/mL}$)	% Recovery
80%	80	[Data]	[Value]
100%	100	[Data]	[Value]
120%	120	[Data]	[Value]
Mean Recovery	[Value]		

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol for Repeatability:

- Prepare six individual samples at 100% of the target concentration.
- Analyze the samples on the same day under the same experimental conditions.
- Calculate the mean, standard deviation, and relative standard deviation (% RSD).

Protocol for Intermediate Precision:

- Repeat the repeatability study on a different day with a different analyst and/or different equipment.
- Calculate the % RSD for the combined data from both days.

Acceptance Criteria: The % RSD should be $\leq 2.0\%$.

Precision	Sample 1	Sample 2	Sample 3	Sample 4	Sample 5	Sample 6	Mean	% RSD
Repeatability	[Data]	[Data]	[Data]	[Data]	[Data]	[Data]	[Value]	[Value]
Intermediate Precision (Day 2)	[Data]	[Data]	[Data]	[Data]	[Data]	[Data]	[Value]	[Value]
Overall % RSD	[Value]							

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Protocol:

- Calculate LOD and LOQ using the following formulas:
 - $LOD = 3.3 * (\text{Standard Deviation of the Intercept} / \text{Slope of the Calibration Curve})$
 - $LOQ = 10 * (\text{Standard Deviation of the Intercept} / \text{Slope of the Calibration Curve})$

Acceptance Criteria: The values for LOD and LOQ should be reported.

Parameter	Result
LOD ($\mu\text{g/mL}$)	[Value]
LOQ ($\mu\text{g/mL}$)	[Value]

Robustness

The robustness of the method was evaluated by intentionally varying critical parameters and observing the effect on the results.

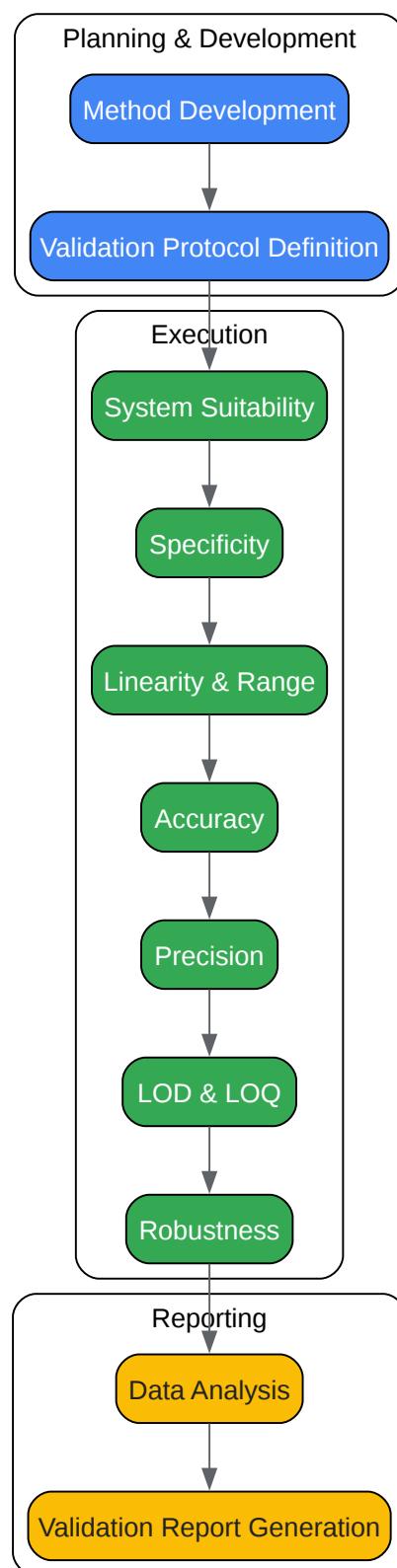
Protocol:

- Vary the following parameters one at a time:
 - Flow rate (± 0.1 mL/min)
 - Mobile phase composition ($\pm 2\%$ organic)
 - Column temperature ($\pm 2^{\circ}\text{C}$)
- Analyze a standard solution under each varied condition.
- Evaluate the system suitability parameters and the assay results.

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected.

Parameter Varied	Variation	System Suitability	Assay Result (% of Initial)
Flow Rate	0.9 mL/min	Pass	[Value]
1.1 mL/min	Pass	[Value]	
Mobile Phase	28:72 ACN:Buffer	Pass	[Value]
32:68 ACN:Buffer	Pass	[Value]	
Temperature	28°C	Pass	[Value]
32°C	Pass	[Value]	

Visualizations



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